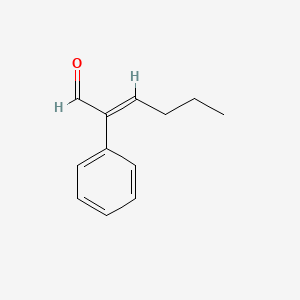
2-Phenylhex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylhex-2-enal is an organic compound belonging to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a phenyl group attached to a hexenal backbone. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylhex-2-enal can be synthesized through various methods, including the aldol condensation of benzaldehyde with hexanal. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide under controlled temperature conditions to facilitate the formation of the α,β-unsaturated aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process, and the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylhex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed:
Oxidation: 2-Phenylhexanoic acid.
Reduction: 2-Phenylhex-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylhex-2-enal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Phenylhex-2-enal involves its interaction with various molecular targets and pathways. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. These interactions can modulate biological pathways and exert effects such as antimicrobial activity by disrupting microbial cell membranes.
Comparison with Similar Compounds
2-Phenylhex-2-enal can be compared with other similar compounds, such as:
2-Phenylbut-2-enal: Another α,β-unsaturated aldehyde with a shorter carbon chain.
5-Methyl-2-phenylhex-2-enal: A structurally similar compound with an additional methyl group.
Uniqueness: this compound is unique due to its specific aromatic profile and its versatility in various chemical reactions. Its longer carbon chain compared to similar compounds provides distinct physical and chemical properties, making it valuable in different applications.
Properties
CAS No. |
94133-59-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-2-phenylhex-2-enal |
InChI |
InChI=1S/C12H14O/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-10H,2-3H2,1H3/b12-7- |
InChI Key |
LYAVRIBWJOVBLZ-GHXNOFRVSA-N |
Isomeric SMILES |
CCC/C=C(/C=O)\C1=CC=CC=C1 |
Canonical SMILES |
CCCC=C(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















